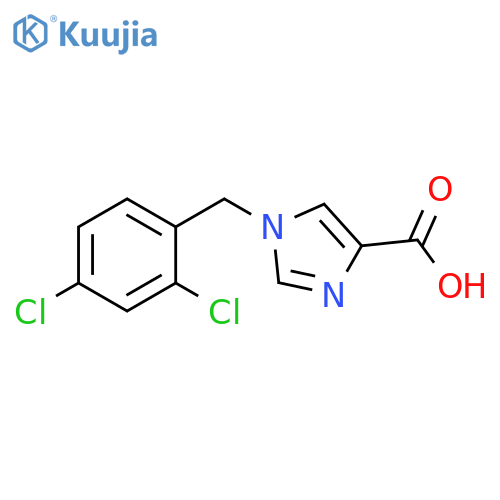

Cas no 1368828-20-9 (1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid)

1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-4-carboxylic acid, 1-[(2,4-dichlorophenyl)methyl]-

- 1-(2,4-Dichlorobenzyl)-1h-imidazole-4-carboxylic Acid

- 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid

-

- インチ: 1S/C11H8Cl2N2O2/c12-8-2-1-7(9(13)3-8)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17)

- InChIKey: SJDWHHXFUHRTKO-UHFFFAOYSA-N

- ほほえんだ: C1N(CC2=CC=C(Cl)C=C2Cl)C=C(C(O)=O)N=1

じっけんとくせい

- 密度みつど: 1.49±0.1 g/cm3(Predicted)

- ふってん: 499.1±35.0 °C(Predicted)

- 酸性度係数(pKa): 1.53±0.10(Predicted)

1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-2916-0.25g |

1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid |

1368828-20-9 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-2916-2.5g |

1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid |

1368828-20-9 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Life Chemicals | F1907-2916-5g |

1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid |

1368828-20-9 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| Life Chemicals | F1907-2916-10g |

1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid |

1368828-20-9 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| Life Chemicals | F1907-2916-0.5g |

1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid |

1368828-20-9 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| TRC | D122311-100mg |

1-(2,4-Dichlorobenzyl)-1h-imidazole-4-carboxylic Acid |

1368828-20-9 | 100mg |

$ 95.00 | 2022-06-06 | ||

| TRC | D122311-500mg |

1-(2,4-Dichlorobenzyl)-1h-imidazole-4-carboxylic Acid |

1368828-20-9 | 500mg |

$ 365.00 | 2022-06-06 | ||

| TRC | D122311-1g |

1-(2,4-Dichlorobenzyl)-1h-imidazole-4-carboxylic Acid |

1368828-20-9 | 1g |

$ 570.00 | 2022-06-06 | ||

| Life Chemicals | F1907-2916-1g |

1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid |

1368828-20-9 | 95%+ | 1g |

$401.0 | 2023-09-07 |

1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid 関連文献

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acidに関する追加情報

Introduction to 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid (CAS No. 1368828-20-9)

1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1368828-20-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural features of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid, particularly the presence of chloro substituents on the benzyl group and the imidazole ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and molecular design.

The imidazole core is a pivotal structural motif in many biologically active molecules, including antifungal agents, antiviral drugs, and kinase inhibitors. The introduction of electron-withdrawing groups such as chlorine atoms enhances the electrophilicity of the molecule, facilitating its participation in various chemical reactions. In particular, the 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid structure provides a versatile platform for further functionalization, enabling the synthesis of novel derivatives with tailored pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid as a key intermediate in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its potential utility in inhibiting enzymes involved in cancer progression and inflammatory responses. The dichlorobenzyl moiety serves as a critical pharmacophore, enhancing binding affinity and selectivity by interacting with specific amino acid residues in protein targets.

One of the most compelling aspects of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid is its role in the synthesis of prodrugs designed to improve bioavailability and targeted delivery. By leveraging its structural flexibility, researchers have developed prodrug formulations that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach not only enhances therapeutic efficacy but also minimizes side effects by reducing systemic exposure.

The compound's compatibility with modern synthetic methodologies has also made it a preferred choice for medicinal chemists exploring novel drug candidates. Techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry have been employed to introduce diverse functional groups into the 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid backbone. These modifications have led to the discovery of several promising lead compounds with potent biological activities.

In clinical research, 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid has been investigated as a component in combination therapies aimed at synergistic drug action. Its ability to modulate multiple targets simultaneously makes it an attractive candidate for treating complex diseases such as cancer and autoimmune disorders. Preclinical studies have revealed that its derivatives exhibit significant anti-proliferative effects by inhibiting key signaling pathways involved in cell growth and survival.

The environmental and toxicological profiles of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid have also been thoroughly evaluated to ensure safety and sustainability. Biodegradation studies indicate that under controlled conditions, the compound undergoes gradual breakdown into non-toxic metabolites. Additionally, its low bioaccumulation potential suggests minimal environmental persistence, aligning with green chemistry principles.

Future directions in the research of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid include exploring its applications in nanomedicine and targeted drug delivery systems. Innovations such as lipid nanoparticles and polymer-based carriers are being developed to enhance drug solubility and tissue-specific delivery. These advancements hold promise for improving patient outcomes by optimizing therapeutic regimens.

Moreover, the growing interest in 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid extends beyond academia into industrial applications. Pharmaceutical companies are investing in scalable synthetic routes to produce this compound efficiently for commercial use. The integration of continuous flow chemistry and automated synthesis platforms has enabled high-throughput production processes that meet regulatory standards while maintaining cost-effectiveness.

In summary, 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid (CAS No. 1368828-20-9) represents a cornerstone in modern drug discovery efforts due to its versatile structural framework and broad spectrum of biological activities. Its continued investigation across multiple disciplines underscores its significance as a building block for innovative therapeutics aimed at addressing unmet medical needs.

1368828-20-9 (1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid) 関連製品

- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)

- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)

- 871269-05-5(2-Ethoxy-5-(N,N-diisopropyl)aminopyridine)

- 169507-61-3(2,4,5-Trifluoro-3-ethoxybenzoic acid)

- 1954-91-2(3-Hydroxybutyranilide)

- 2228737-68-4(2-(5,6-dichloropyridin-3-yl)acetaldehyde)

- 2137738-35-1(2,2-Difluoro-3-[(pyrrolidin-1-yl)amino]propanoic acid)

- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)

- 1267390-60-2(2-(4-ethylphenyl)ethane-1-thiol)

- 233762-23-7(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid)